molecular formula C8H7ClN4O B13064141 2-(2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl)acetamide

2-(2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl)acetamide

Cat. No.: B13064141
M. Wt: 210.62 g/mol
InChI Key: FMRDCFAQFNFBHI-UHFFFAOYSA-N
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Description

2-(2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl)acetamide is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a fused pyrrolo-triazine ring system, which is known for its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl)acetamide typically involves the reaction of pyrrole derivatives with chlorinated triazine compounds. One common method includes the use of bromohydrazone intermediates, which undergo cyclization to form the desired pyrrolo-triazine structure . The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The steps include halogenation, cyclization, and amide formation, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The pyrrole ring can participate in further cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions include various substituted pyrrolo-triazine derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents.

Scientific Research Applications

2-(2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl)acetamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways involved in cell proliferation and survival . This makes it a valuable tool in cancer research and therapy.

Comparison with Similar Compounds

Similar Compounds

    Avapritinib: A kinase inhibitor containing a pyrrolo-triazine scaffold, used in the treatment of gastrointestinal stromal tumors.

    Remdesivir: An antiviral drug with a similar fused heterocyclic structure, used in the treatment of COVID-19.

Uniqueness

2-(2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group, which can influence its biological activity and pharmacokinetic properties. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic and medicinal chemistry.

Properties

Molecular Formula

C8H7ClN4O

Molecular Weight

210.62 g/mol

IUPAC Name

2-(2-chloropyrrolo[2,1-f][1,2,4]triazin-4-yl)acetamide

InChI

InChI=1S/C8H7ClN4O/c9-8-11-5(4-7(10)14)6-2-1-3-13(6)12-8/h1-3H,4H2,(H2,10,14)

InChI Key

FMRDCFAQFNFBHI-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C(=NC(=N2)Cl)CC(=O)N

Origin of Product

United States

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